molecular formula C17H26N4O B6447975 6-cyclobutyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2549032-23-5

6-cyclobutyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No.: B6447975
CAS No.: 2549032-23-5
M. Wt: 302.4 g/mol
InChI Key: YASIDBUXIYRAPC-UHFFFAOYSA-N
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Description

6-Cyclobutyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a cyclobutyl substituent at the 6-position and a tertiary amine group at the 4-position, which is further functionalized with a pyrrolidine ring substituted by a tetrahydropyran (oxane) moiety.

Key structural attributes include:

  • Pyrimidine core: Provides a planar aromatic system for π-π interactions.
  • Pyrrolidine-tetrahydropyran side chain: Contributes to solubility and hydrogen-bonding capacity via the amine and ether functionalities.

Properties

IUPAC Name

6-cyclobutyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-2-13(3-1)16-10-17(19-12-18-16)20-14-4-7-21(11-14)15-5-8-22-9-6-15/h10,12-15H,1-9,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASIDBUXIYRAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NC3CCN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclobutyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclobutyl group and a pyrrolidine moiety linked through an oxane ring. Its molecular formula is C14H20N4O, which suggests potential interactions with various biological targets due to its diverse functional groups.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing cyclobutane structures exhibit significant antimicrobial properties. For instance, cyclobutane-containing alkaloids have been shown to possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

CompoundPathogenActivity
PiplartineS. aureusIC50 = 21.5 μM
Piperarborenine CC. albicansSignificant cytotoxicity (IC50 < 4 μg/mL)

2. Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies have demonstrated that derivatives of pyrimidine can inhibit the proliferation of cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspases .

Case Study: Antitumor Effects
In a study involving HT-29 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity.

3. Neurological Effects

The compound has been noted for its influence on neurotransmitter levels, particularly gamma-aminobutyric acid (GABA). Increased GABA levels are associated with anxiolytic and anticonvulsant effects, suggesting potential applications in treating anxiety disorders and epilepsy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It acts as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of endogenous compounds .
  • Receptor Modulation : The structural features allow it to interact with various receptors, potentially modulating neurotransmitter release and signaling pathways involved in pain and anxiety responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table highlights key structural differences between the target compound and its analogs:

Compound Name 6-Substituent 4-Amine Side Chain Molecular Formula Key Features
6-Cyclobutyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine Cyclobutyl 1-(Oxan-4-yl)pyrrolidin-3-yl C₁₆H₂₅N₅O Rigid cyclobutyl; polar oxane-pyrrolidine
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4) Chloro 2-(Propan-2-yl)oxan-3-yl C₁₃H₂₁ClN₄O Electrophilic chloro; branched alkyl
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazin-1-yl N-Butyl C₁₂H₂₂N₆ Basic piperazine; flexible alkyl chain
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine 4-Methylpiperidin-1-yl None (free amine) C₁₀H₁₈N₄ Lipophilic methylpiperidine; simpler structure
6-Cyclobutyl-N-(propan-2-yl)pyrimidin-4-amine (CAS 2098139-11-6) Cyclobutyl Propan-2-yl C₁₀H₁₆N₄ Compact isopropyl; reduced polarity

Functional and Pharmacological Implications

Cyclobutyl vs. Chloro Substituents
  • Chloro-substituted analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine ) are often intermediates in Suzuki couplings, whereas cyclobutyl derivatives are more likely to be terminal products for direct biological evaluation.
Amine Side Chain Diversity
  • The oxane-pyrrolidine side chain in the target compound offers a balance of hydrophilicity (from the oxane oxygen) and conformational restraint (from the pyrrolidine ring), which may improve metabolic stability over simpler alkyl chains like the N-butyl group in .
Simpler Analogs
  • The isopropyl-substituted analog (CAS 2098139-11-6 ) lacks the oxane-pyrrolidine moiety, resulting in reduced molecular weight (248.3 g/mol vs. 327.4 g/mol for the target compound) and likely lower solubility.

Research Findings and Hypotheses

  • Kinase Inhibition : Piperazine-pyrimidine derivatives (e.g., ) are documented in kinase inhibitor patents, suggesting the target compound’s oxane-pyrrolidine side chain could mimic these interactions with improved selectivity .
  • Solubility : The oxane moiety may enhance aqueous solubility compared to chloro or alkyl-substituted analogs, as seen in similar pyrimidine derivatives .
  • Metabolic Stability : The rigid pyrrolidine-oxane structure could reduce cytochrome P450-mediated metabolism relative to N-butyl or piperazine analogs .

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